molecular formula C10H6FNO2 B13024187 6-Fluoro-1-nitronaphthalene

6-Fluoro-1-nitronaphthalene

Cat. No.: B13024187
M. Wt: 191.16 g/mol
InChI Key: FWQJIKQKMWNTEE-UHFFFAOYSA-N
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Description

6-Fluoro-1-nitronaphthalene is an organic compound that belongs to the class of nitronaphthalenes It is characterized by the presence of a fluorine atom and a nitro group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1-nitronaphthalene can be achieved through a modified Schiemann reaction. This involves the diazotization of the corresponding nitroamine fluoborate salts in tetrahydrofuran, followed by the decomposition of the diazonium fluoborate salts . The reaction typically yields 10-15% of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and subsequent decomposition processes. The reaction conditions are carefully controlled to optimize yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography, ensures the removal of impurities and the isolation of the target compound .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-1-nitronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with palladium catalysts or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products:

    Reduction: The major product is 6-fluoro-1-aminonaphthalene.

    Substitution: Depending on the substituent introduced, various derivatives of this compound can be obtained.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-nitronaphthalene involves its interaction with specific molecular targets and pathways. For instance, the reduction of the nitro group to an amine can lead to the formation of reactive intermediates that interact with cellular components. The compound’s effects are mediated through its ability to undergo redox reactions and form covalent bonds with biomolecules .

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-1-nitronaphthalene is unique due to the specific positioning of the fluorine and nitro groups, which confer distinct chemical properties and reactivity. This makes it valuable for targeted synthetic applications and research studies.

Properties

IUPAC Name

6-fluoro-1-nitronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12(13)14/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQJIKQKMWNTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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